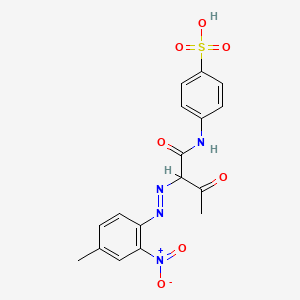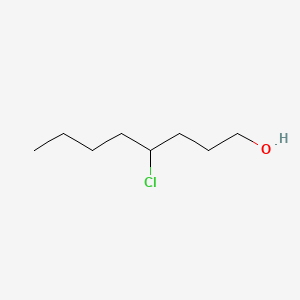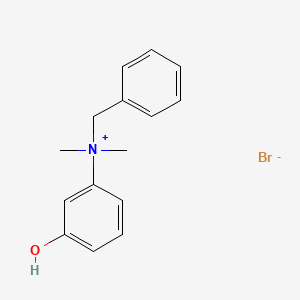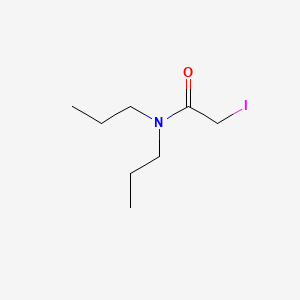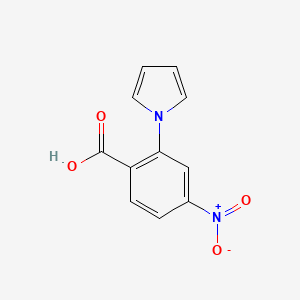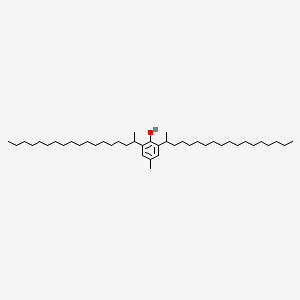
2,6-Bis(1-methylheptadecyl)-p-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(1-methylheptadecyl)-p-cresol is a synthetic organic compound known for its antioxidant properties. It is a derivative of p-cresol, where two 1-methylheptadecyl groups are attached to the 2 and 6 positions of the aromatic ring. This compound is used in various industrial applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methylheptadecyl)-p-cresol typically involves the alkylation of p-cresol with 1-methylheptadecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is separated and purified using industrial-scale distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1-methylheptadecyl)-p-cresol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,6-Bis(1-methylheptadecyl)-p-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in fuels and lubricants to enhance their shelf life and performance.
Mechanism of Action
The antioxidant effect of 2,6-Bis(1-methylheptadecyl)-p-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process prevents the free radicals from initiating chain reactions that lead to oxidative damage. The compound’s bulky alkyl groups also help in stabilizing the radical formed after hydrogen donation, enhancing its antioxidant efficiency.
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): Another antioxidant used in food and industrial applications.
Butylated hydroxyanisole (BHA): Commonly used in food preservation.
Tert-Butylhydroquinone (TBHQ): Used as a preservative for unsaturated vegetable oils and many edible animal fats.
Uniqueness
2,6-Bis(1-methylheptadecyl)-p-cresol is unique due to its long alkyl chains, which provide enhanced solubility in non-polar solvents and improved stability in various applications. Its structure allows for better interaction with hydrophobic environments, making it particularly effective in industrial applications where long-term stability is crucial.
Properties
CAS No. |
5012-62-4 |
|---|---|
Molecular Formula |
C43H80O |
Molecular Weight |
613.1 g/mol |
IUPAC Name |
4-methyl-2,6-di(octadecan-2-yl)phenol |
InChI |
InChI=1S/C43H80O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(4)41-36-38(3)37-42(43(41)44)40(5)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36-37,39-40,44H,6-35H2,1-5H3 |
InChI Key |
GXUYCJJDHBJKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C1=CC(=CC(=C1O)C(C)CCCCCCCCCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)
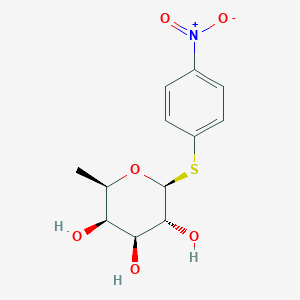
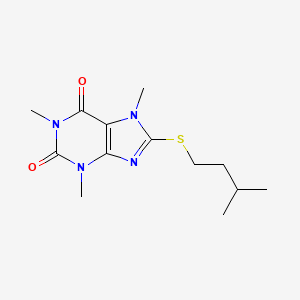
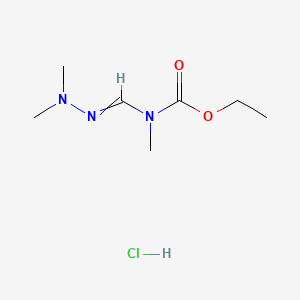
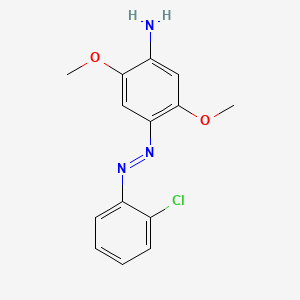
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
